Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
Description
Significance of Iridium(III) Complexes in Contemporary Research
Iridium(III) complexes are of paramount significance in modern scientific research due to their exceptional characteristics, which make them suitable for a wide array of applications. researchgate.netnih.gov The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing from singlet to triplet excited states, leading to highly efficient phosphorescence. koreascience.kr This property is a cornerstone of their application in organic light-emitting diodes (OLEDs), where they can achieve near-100% internal quantum efficiencies, a significant leap from traditional fluorescent emitters. koreascience.krossila.com
Beyond OLEDs, the rich photophysical properties of iridium(III) complexes, including long phosphorescence lifetimes, large Stokes shifts, and high photostability, have made them valuable tools in other areas. sigmaaldrich.com They are extensively used as photosensitizers in photoredox catalysis for organic synthesis and have emerged as promising agents for bioimaging, biosensing, and photodynamic therapy due to their luminescence and ability to generate reactive oxygen species. researchgate.netsigmaaldrich.com The versatility in their design, allowing for fine-tuning of their electronic and photophysical properties through ligand modification, further cements their importance in materials science and coordination chemistry. sigmaaldrich.commdpi.com
Rationale for Investigating Tris(2-(1H-pyrazol-1-yl)phenyl)iridium
The investigation into this compound is driven by the desire to explore novel structures that can offer enhanced or tailored properties compared to more common iridium(III) complexes, such as fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃). The ligand, 2-(1H-pyrazol-1-yl)phenyl, is a C^N-type cyclometalating ligand where the pyrazole (B372694) ring system differs electronically from the pyridine (B92270) ring in ppy.
Theoretical studies on similar cyclometalated iridium(III) complexes bearing phenylpyrazole ligands suggest that such modifications can significantly impact the electronic structure and photophysical properties. nih.gov For instance, the introduction of different substituent groups on the phenylpyrazole ligand can tune the emission color and quantum efficiency. nih.gov The exchange of a phenylpyridyl ligand for a phenylpyrazole ligand in heteroleptic complexes has been shown to induce a blue shift in the emission spectrum. researchgate.net Therefore, investigating the homoleptic this compound complex allows for a fundamental understanding of how the pyrazole moiety influences the compound's frontier molecular orbitals (HOMO and LUMO), absorption, and emission characteristics, which is crucial for designing new materials for applications like OLEDs.
Scope and Research Objectives in Iridium(III) Coordination Chemistry
The broader research in iridium(III) coordination chemistry aims to establish clear structure-property relationships to guide the rational design of new functional molecules. Key objectives include the synthesis and characterization of novel iridium(III) complexes with diverse ligand systems to modulate their photophysical and electrochemical properties. wikipedia.org
Detailed Research Findings
While specific experimental data for this compound is not extensively documented in publicly available literature, theoretical studies on analogous iridium(III) complexes with substituted phenylpyrazole ligands provide valuable insights into their expected properties. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are powerful tools to predict the electronic structure and photophysical characteristics of such compounds.
A theoretical investigation of a series of cyclometalated iridium(III) complexes with substituted phenylpyrazole ligands revealed the following trends, which can be extrapolated to understand the potential properties of this compound. nih.gov
Table 1: Calculated Photophysical Properties of Related Iridium(III) Phenylpyrazole Complexes
| Complex Feature | Calculated Absorption Max (nm) | Calculated Emission Max (nm) |
|---|---|---|
| Unsubstituted Phenylpyrazole Ligand | ~387 | ~513 |
| With Electron-Donating Group | ~405 | ~654 |
This data is based on theoretical calculations for analogous compounds and serves as an estimation. nih.gov
The data indicates that the electronic nature of substituents on the phenylpyrazole ligand significantly influences the absorption and emission wavelengths. Electron-donating groups tend to red-shift the emission, while electron-withdrawing groups can cause a blue-shift. nih.gov This tunability is a key feature of iridium(III) complexes and underscores the rationale for exploring novel ligand systems like 2-(1H-pyrazol-1-yl)phenyl.
Structure
3D Structure of Parent
Properties
IUPAC Name |
iridium(3+);1-phenylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C9H7N2.Ir/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRRAHGRSMFAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Ir+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21IrN6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466399 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359014-72-5 | |
| Record name | Tris(2-(1H-pyrazol-1-yl)phenyl)iridium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Tris 2 1h Pyrazol 1 Yl Phenyl Iridium
Ligand Synthesis and Functionalization Strategies
The cornerstone of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is the 2-(1H-pyrazol-1-yl)phenyl ligand. Its synthesis is a critical first step, with various methods developed to achieve efficient and versatile production.
Palladium-Catalyzed Cross-Coupling Approaches for 2-(1H-pyrazol-1-yl)phenyl Ligands
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, stand as a powerful and widely adopted method for the formation of the crucial C-N bond in 2-(1H-pyrazol-1-yl)phenyl ligands. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a pyrazole (B372694) in the presence of a palladium catalyst and a suitable base. The versatility of this method allows for the synthesis of a diverse range of substituted pyrazole-based ligands by varying the starting materials. nih.gov
Another relevant palladium-catalyzed method is the Ullmann condensation, a copper-catalyzed reaction that can also be used to form C-N bonds between aryl halides and pyrazoles. wikipedia.orgnih.govorganic-chemistry.org While often requiring harsher conditions than the Buchwald-Hartwig reaction, it provides an alternative synthetic route. wikipedia.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for 2-(1H-pyrazol-1-yl)phenyl Ligand Synthesis
| Reaction | Catalyst System | Typical Solvents | Temperature Range (°C) | Key Advantages |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with phosphine (B1218219) ligands (e.g., BINAP, DPPF) | Toluene, Dioxane, THF | 80 - 120 | High functional group tolerance, milder reaction conditions, broad substrate scope. wikipedia.orgresearchgate.net |
| Ullmann Condensation | Copper(I) salts (e.g., CuI) with or without ligands | DMF, NMP, Nitrobenzene | 150 - 210 | Cost-effective catalyst, suitable for specific substrates. wikipedia.orgresearchgate.net |
This table provides a general overview. Specific conditions can vary based on the substrates and catalyst systems used.
Solventless Synthesis Techniques for Poly(pyrazolyl)phenyl Ligands
In a push towards more environmentally benign synthetic methods, solvent-free or "green" chemistry approaches have been explored for the synthesis of pyrazole-containing ligands. researchgate.netjetir.org These methods often involve the grinding of reactants or the use of microwave irradiation to promote the reaction in the absence of a traditional solvent. nih.govasianpubs.org For the synthesis of poly(pyrazolyl)phenyl ligands, solvent-free condensation reactions between a suitable phenyl precursor and pyrazole derivatives can be employed. researchgate.netjetir.org These techniques can lead to reduced waste, shorter reaction times, and simplified purification procedures. nih.gov
Research has demonstrated the feasibility of synthesizing pyrazole derivatives through mechanochemical means, where mechanical force is used to initiate the chemical reaction. researchgate.net This approach avoids the need for bulk solvents and can lead to the formation of products in high yields.
Iridium Complex Formation Strategies
Once the 2-(1H-pyrazol-1-yl)phenyl ligand is synthesized, the next critical stage is its coordination to an iridium center to form the desired tris-cyclometalated complex.
Direct Complexation Methods for this compound
The direct synthesis of tris-cyclometalated iridium(III) complexes, including this compound, can be achieved by reacting an iridium salt, such as iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O), directly with an excess of the cyclometalating ligand. rsc.org This one-pot approach offers a more streamlined route to the final product compared to multi-step procedures. The reaction is typically carried out at elevated temperatures in a high-boiling point solvent. The facial (fac) isomer is often the thermodynamically favored product in these reactions. rsc.org
Utilization of Chloro-Bridged Iridium(III) Binuclear Precursors
A common and versatile strategy for the synthesis of tris-cyclometalated iridium complexes involves the use of a chloro-bridged iridium(III) binuclear precursor. acs.orgelsevierpure.com This two-step approach first involves the reaction of an iridium salt with two equivalents of the cyclometalating ligand to form a dimeric species, typically of the formula [Ir(C^N)₂Cl]₂. acs.org
This chloro-bridged dimer then serves as a stable and readily accessible precursor for the final complex. In the second step, the dimer is reacted with a third equivalent of the cyclometalating ligand in the presence of a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), to facilitate the abstraction of the chloride ligands and the coordination of the third ligand. This method allows for the synthesis of both homoleptic (containing three identical ligands) and heteroleptic (containing different ligands) iridium complexes. nih.govmit.edu
Microwave-assisted methods have been shown to be highly effective in accelerating the formation of these chloro-bridged iridium(III) dimers, significantly reducing reaction times and improving yields. acs.org
Table 2: Key Reagents in the Synthesis of this compound
| Compound Name | Role in Synthesis |
| 2-Halophenyl derivative (e.g., 2-bromophenyl) | Starting material for ligand synthesis (Palladium-catalyzed coupling) |
| Pyrazole | Reactant for C-N bond formation in ligand synthesis |
| Palladium(II) acetate (B1210297) or other Pd sources | Catalyst for Buchwald-Hartwig and other cross-coupling reactions |
| Phosphine ligands (e.g., BINAP, DPPF) | Ligand for palladium catalyst |
| Copper(I) iodide | Catalyst for Ullmann condensation |
| Iridium(III) chloride hydrate (IrCl₃·nH₂O) | Iridium source for complex formation |
| Silver trifluoromethanesulfonate (AgOTf) | Chloride abstractor in the final complexation step |
Synthesis of Heteroleptic and Pseudo-Tris(heteroleptic) Iridium(III) Complexes
Heteroleptic iridium(III) complexes, which contain more than one type of ligand, are commonly synthesized to fine-tune the electronic and steric properties of the final molecule. A general and widely used method for preparing heteroleptic complexes of the type [Ir(C^N)₂(N^N)]⁺ involves a two-step process. pusan.ac.kr Initially, a chloro-bridged iridium dimer, [(C^N)₂Ir(μ-Cl)₂], is synthesized by reacting iridium trichloride (B1173362) hydrate (IrCl₃·nH₂O) with two equivalents of the cyclometalating ligand, such as 2-(1H-pyrazol-1-yl)phenyl. Subsequently, this dimer is reacted with an ancillary ligand (N^N), for instance, a substituted 2-(1H-pyrazol-1-yl)pyridine, to yield the desired heteroleptic complex. pusan.ac.kr
The stereospecific synthesis of tris-heteroleptic, tris-cyclometalated iridium(III) complexes with three distinct non-symmetric cyclometalating ligands has also been achieved. This advanced methodology allows for the selective synthesis of specific isomers from a multitude of possibilities, leading to compounds with unique stabilities and photophysical characteristics. nih.gov
Pseudo-tris(heteroleptic) iridium(III) complexes can be formed using a single, carefully designed tetradentate ligand that mimics the coordination of three separate bidentate ligands. nih.gov This approach offers a high degree of stereocontrol in the formation of the final complex. acs.org For instance, a dianionic C,N,C',N'-tetradentate ligand can create a coordination environment around the iridium center that resembles that of a tris(heteroleptic) complex, with a distorted octahedral geometry. nih.gov
Below is a table summarizing representative heteroleptic iridium(III) complexes incorporating pyrazole-containing ligands.
| Complex | Cyclometalating Ligand(s) (C^N) | Ancillary Ligand (N^N or L^X) | Synthetic Strategy | Ref. |
| [Ir(ppy)₂(mepzpy)]⁺ | 2-phenylpyridine (ppy) | 2-(3-methyl-1H-pyrazol-1-yl)pyridine (mepzpy) | Reaction of [(ppy)₂Ir(μ-Cl)₂] with mepzpy | pusan.ac.kr |
| [Ir(dfppy)₂(dmpzpy)]⁺ | 2-(2,4-difluorophenyl)pyridine (dfppy) | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine (dmpzpy) | Reaction of [(dfppy)₂Ir(μ-Cl)₂] with dmpzpy | pusan.ac.kr |
| [Ir(ppy)(ppz)(acac)] | 2-phenylpyridine (ppy), 1-phenylpyrazole (B75819) (ppz) | acetylacetonate (acac) | Stepwise introduction of ligands | acs.org |
| [Ir(dFppy)(ppz)(acac)] | 2-(2,4-difluorophenyl)pyridine (dFppy), 1-phenylpyrazole (ppz) | acetylacetonate (acac) | Stepwise introduction of ligands | acs.org |
Stereochemical Control and Isomerism in Iridium(III) Complex Synthesis
The octahedral geometry of tris-bidentate iridium(III) complexes gives rise to the possibility of facial (fac) and meridional (mer) isomers. In the fac isomer, the three coordinating atoms of the same type (e.g., the three carbons or the three nitrogens of the cyclometalating ligands) occupy one face of the octahedron. In the mer isomer, these three atoms lie in a plane that bisects the octahedron.
The synthesis of either the fac or mer isomer of this compound can be controlled by the reaction temperature. The reaction of the dichloro-bridged dimer, [(ppz)₂Ir(μ-Cl)₂], with an additional equivalent of the 1-phenylpyrazole ligand at lower temperatures (around 140-150 °C) typically yields the kinetically favored mer isomer. In contrast, conducting the synthesis at higher temperatures leads to the formation of the thermodynamically more stable fac isomer. The mer isomers can often be converted to the more stable fac form through thermal or photochemical means.
In heteroleptic complexes of the type [Ir(C^N)₂(N^O)], where two cyclometalating ligands are present with a different bidentate ligand, cis and trans isomerism is possible with respect to the arrangement of the nitrogen atoms of the C^N ligands. For example, in complexes with two benzo[h]quinoline (B1196314) (bzq) ligands and one 2-(2-hydroxyphenyl)benzoxazole (B213137) (PBO) ligand, both trans-(N,N) and cis-(N,N) isomers have been synthesized and separated. rsc.org
The stereospecific synthesis of tris-heteroleptic complexes has been demonstrated, allowing for the isolation of specific single isomers out of eight potential stereoisomers. This level of control is achieved through the use of heteroleptic halogen-bridged iridium dimers as precursors, which dictates the stereochemistry of the final complex. nih.gov This approach has been shown to yield different meridional isomers with distinct stabilities and photophysical properties, including different emission spectra. nih.gov
The table below summarizes key aspects of isomerism in these iridium complexes.
| Isomer Type | Description | Synthetic Control | Stability |
| Facial (fac) | Three similar coordinating atoms occupy one face of the octahedron. | Higher reaction temperatures. | Generally the thermodynamically more stable isomer. |
| Meridional (mer) | Three similar coordinating atoms lie in a plane bisecting the octahedron. | Lower reaction temperatures. | Generally the kinetically favored, less stable isomer. |
| cis-(N,N) | In [Ir(C^N)₂(L^X)] complexes, the nitrogen atoms of the two C^N ligands are adjacent. | Can be isolated as a minor product in some syntheses. | Dependent on the specific ligands. |
| trans-(N,N) | In [Ir(C^N)₂(L^X)] complexes, the nitrogen atoms of the two C^N ligands are opposite. | Can be isolated as a major product in some syntheses. | Dependent on the specific ligands. |
Advanced Photophysical Phenomena and Mechanistic Elucidation of Tris 2 1h Pyrazol 1 Yl Phenyl Iridium
Electronic Structure and Molecular Orbital Characterization
The photophysical behavior of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium is fundamentally governed by its electronic structure. The arrangement and character of its molecular orbitals dictate the nature of its excited states and subsequent deactivation pathways.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of iridium(III) complexes. nih.gov For cyclometalated iridium complexes, including those with phenyl-pyrazole based ligands, the HOMO level is typically characterized by a significant contribution from both the iridium 5d orbitals and the π-orbitals of the cyclometalating ligand. nih.govresearchgate.net In contrast, the LUMO is predominantly centered on the π* orbitals of the ligand framework. nih.govresearchgate.net
Theoretical calculations on related Ir(III) complexes with phenyl-tetrazole ligands, which are analogous to phenyl-pyrazoles, support this description. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a key parameter; a smaller gap often indicates higher chemical reactivity. nih.gov In phenylpyrazolyl-based Ir(III) complexes, the nature of the ligands significantly influences the energy levels of these frontier orbitals. nih.gov For instance, introducing electron-donating groups can affect the electron density across the ligand molecule. mdpi.com
| Orbital | General Characterization in Phenyl-Pyrazolyl Type Ir(III) Complexes |
| HOMO | Hybridized orbitals with contributions from both Iridium 5d and ligand π-orbitals. nih.govresearchgate.net |
| LUMO | Predominantly localized on the π* orbitals of the ligand framework. nih.govresearchgate.net |
Metal-to-Ligand Charge Transfer (MLCT) States
The absorption spectra of this compound and related complexes feature characteristic bands corresponding to electronic transitions. Intense absorption bands are typically observed in the ultraviolet region, which are assigned to spin-allowed π–π* transitions within the ligands. mdpi.com At lower energies, extending into the visible part of the spectrum, weaker absorption bands appear. nih.gov These are attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions. nih.govmdpi.com
An MLCT transition involves the promotion of an electron from a molecular orbital that is primarily metal-based (largely Ir 5d) to an orbital that is primarily ligand-based (π*). mdpi.com Upon excitation into the singlet MLCT (¹MLCT) band, a shift in the electronic structure occurs, consistent with the formation of an Ir(IV) center. chemrxiv.org The properties of these MLCT states are highly tunable. For instance, the use of strong-field ancillary ligands can increase the MLCT character by lowering the energy of the metal's t2g orbitals, thereby enhancing the mixing between metal and ligand orbitals. researchgate.net The emission from many phosphorescent iridium complexes originates from the lowest-energy triplet MLCT (³MLCT) state. rsc.org
Ligand-Centered (LC) and Ligand-to-Ligand Charge Transfer (LLCT) States
In addition to MLCT states, Ligand-Centered (LC) and Ligand-to-Ligand Charge Transfer (LLCT) states play a significant role in the photophysics of these complexes. LC transitions are primarily confined to the π–π* orbitals of a single ligand. The emission from some iridium complexes can be attributed to a triplet LC state, which often results in structured, blue-shifted emission bands compared to MLCT emission. nih.gov
In many cases, the excited states have a mixed character. The emission from phenylpyridyl-based Ir(III) complexes, for example, is often described as originating from a mixed LC/MLCT excited state. nih.gov Furthermore, absorption bands in the near-visible region can be attributed to a combination of ¹MLCT and ¹LLCT transitions. mdpi.com The LLCT transitions involve the transfer of an electron from one ligand to another. The resulting phosphorescence is often described as having a mixed ³MLCT/³LLCT nature. mdpi.com In certain complexes, weak dual phosphorescence can be observed, attributed to distinct ³MLCT/³LLCT and ³ILCT/³π,π* states (Intraligand Charge Transfer). researchgate.net
Excited State Dynamics and Deactivation Pathways
Following photoexcitation, the this compound molecule undergoes a series of dynamic processes that dictate its emissive properties. The high phosphorescence quantum yield observed in such complexes is a direct consequence of efficient transitions between electronic states of different spin multiplicities.
Intersystem Crossing (ISC) Processes and Rates
After initial excitation to a singlet excited state (e.g., ¹MLCT), the molecule must transition to a triplet state (e.g., ³MLCT) to enable phosphorescence. This spin-forbidden transition is known as intersystem crossing (ISC). rsc.org In iridium(III) complexes, the presence of the heavy iridium atom leads to exceptionally strong spin-orbit coupling, which significantly enhances the rate of ISC. nih.govresearchgate.net
This process is remarkably efficient and occurs on an ultrafast timescale. nih.govresearchgate.net For the well-studied related complex fac-Ir(ppy)₃, the S₁↝T₁ non-radiative transition rate constant (k_ISC) has been computed to be approximately 6.9 × 10¹² s⁻¹, which corresponds to a sub-picosecond ISC process. nih.govresearchgate.net This rate is over six orders of magnitude faster than the rate of radiative decay (fluorescence) from the singlet state. nih.govresearchgate.net This rapid and efficient ISC is the primary reason for the near-unity triplet quantum yield in these types of phosphorescent emitters. nih.govresearchgate.net The emitting ³MLCT states are produced from a non-equilibrium ¹MLCT state following this fast intersystem crossing. rsc.org
| Parameter | Value for fac-Ir(ppy)₃ (for comparison) | Timescale |
| k_ISC (S₁↝T₁) Rate | ~6.9 × 10¹² s⁻¹ nih.govresearchgate.net | Sub-picosecond nih.govresearchgate.net |
Spin-Orbit Coupling (SOC) Effects on Singlet-Triplet State Mixing
Spin-Orbit Coupling (SOC) is the fundamental mechanism that facilitates phosphorescence in heavy metal complexes like this compound. usc.edu SOC is a relativistic effect that arises from the interaction between the electron's spin and its orbital motion around the heavy nucleus. nih.gov This coupling induces mixing between singlet and triplet electronic states, which would otherwise be distinct and non-interconverting. researchgate.net
As a result of strong SOC, the excited states are no longer pure singlet or triplet states but are rather spin-mixed states. rsc.orgresearchgate.net The emissive triplet states, such as the lowest triplet state (T₁), acquire a small percentage of singlet character. usc.eduresearchgate.net This "borrowing" of singlet character makes the formally spin-forbidden T₁ → S₀ (ground state) transition partially allowed, leading to a significant increase in the rate of phosphorescence. usc.eduresearchgate.net The efficiency of this process results in short phosphorescence lifetimes, which allows radiative decay to outcompete non-radiative decay pathways. usc.edu Theoretical studies have shown that indirect relativistic effects can stabilize the MLCT states, which in turn increases the degree to which SOC can hybridize the singlet and triplet states, playing a crucial role in the optical properties of the complex. nih.gov
Radiative Decay Mechanisms and Phosphorescence Characteristics
The radiative decay of this compound, formally named fac-Tris(1-phenylpyrazolyl-N,C²’)iridium(III) and often abbreviated as Ir(ppz)₃, is governed by strong spin-orbit coupling (SOC) induced by the heavy iridium atom. This coupling facilitates efficient intersystem crossing (ISC) from the initially populated singlet excited states to the triplet manifold. The primary absorption bands in the UV region (e.g., λₘₐₓ at 321 nm in 2-MeTHF) are attributed to spin-allowed ligand-centered (¹π-π*) transitions. ossila.com Following photoexcitation, the system rapidly undergoes ISC to populate the lowest-lying triplet excited states.
The phosphorescence of Ir(ppz)₃ originates from these lowest triplet states, which possess a significant admixture of metal-to-ligand charge transfer (³MLCT) character. This ³MLCT state arises from the promotion of an electron from a metal-centered d-orbital (largely the HOMO) to a ligand-based π* orbital (largely the LUMO). The strong SOC mixes the singlet and triplet states, meaning the formally spin-forbidden triplet-to-singlet (T₁→S₀) transition gains significant probability, leading to observable phosphorescence. researchgate.net This process allows for the harvesting of both singlet and triplet excitons, a key feature of iridium-based phosphors.
The emission from Ir(ppz)₃ is characteristically found in the violet-blue region of the spectrum, with a reported emission maximum (λₑₘ) at 414 nm in a 2-MeTHF glass at 77 K. ossila.com The phenylpyrazolyl-based ligands, compared to the more common phenylpyridyl ligands, tend to raise the energy of the LUMO, resulting in a larger HOMO-LUMO gap and a hypsochromic (blue) shift in the emission. researchgate.net While heteroleptic complexes incorporating the Ir(ppz)₂ fragment can exhibit strong phosphorescence at room temperature, the triplet state of this fragment can be prone to quenching, suggesting that the homoleptic Ir(ppz)₃ may have reduced emission efficiency at ambient temperatures compared to its performance at 77 K. nih.govresearchgate.net The spectral profile is often broad and structureless, typical of emission from a charge-transfer state.
Non-Radiative Decay Pathways
A primary pathway for non-radiative decay in cyclometalated iridium complexes, including Ir(ppz)₃, involves the thermal population of a dissociative, non-emissive triplet metal-centered (³MC) state. researchgate.net This state, also referred to as a d-d state, involves the excitation of an electron from a bonding d-orbital to an anti-bonding dσ* orbital (e.g., d(z²)) localized on the iridium center. Transitions from this ³MC state to the ground state are generally non-radiative.
The emissive ³MLCT state and the non-emissive ³MC state exist on different potential energy surfaces. If the energy of the ³MC state is close to or can be accessed from the ³MLCT state via thermal activation, it provides an efficient deactivation channel that competes with phosphorescence, thereby quenching the luminescence. researchgate.netnih.gov This mechanism is particularly significant for blue-emitting iridium complexes, as the high energy of the ³MLCT state often brings it closer in energy to the ³MC state, making this non-radiative pathway more accessible. nih.gov
Population of the ³MC state is strongly associated with significant structural distortion of the complex. The occupation of the dσ* anti-bonding orbital weakens the metal-ligand bonds, leading to an elongation of one or more of the iridium-ligand bonds, particularly the Ir-N bonds. researchgate.net Theoretical studies on similar iridium complexes show that as an Ir-N bond is lengthened, the potential energy surface of the ³MLCT state crosses that of the ³MC state, with the ³MC state becoming the lowest-energy triplet state at elongated bond distances. nih.gov
This bond elongation represents a geometric relaxation pathway for the excited molecule to dissipate energy non-radiatively. For instance, in facial isomers of tris-cyclometalated iridium complexes, the average Ir-C and Ir-N bond lengths in the ground state are approximately 2.018 Å and 2.123 Å, respectively. researchgate.net Upon excitation and transition to the ³MC state, a significant elongation of these bonds occurs, which constitutes a non-radiative decay channel. If the bond elongation is severe enough, it can lead to permanent bond fission and irreversible degradation of the complex. nih.gov
The efficiency of the non-radiative decay through the ³MC state is governed by the activation energy (ΔEₐ) required to transition from the minimum of the ³MLCT potential energy surface (PES) to the crossing point with the ³MC PES. researchgate.net The rate of this thermally activated non-radiative decay (kₙᵣ) is exponentially dependent on this energy barrier.
A smaller activation barrier leads to a higher kₙᵣ and, consequently, a lower photoluminescence quantum yield (PLQY), especially at room temperature. The magnitude of this barrier is a critical factor in the design of efficient phosphorescent emitters. Ligand modifications that increase the rigidity of the complex or raise the energy of the ³MC state relative to the ³MLCT state can increase this barrier, thereby suppressing the non-radiative decay pathway and enhancing phosphorescence efficiency. researchgate.netresearchgate.net The strong temperature dependence of emission for many phenylpyrazole-based iridium complexes, which often emit strongly at 77 K but are quenched at room temperature, is direct evidence of such a thermally activated non-radiative decay process governed by a relatively small activation barrier. researchgate.net
Photoluminescence Quantum Yields and Excited-State Lifetimes
The photoluminescence quantum yield (PLQY or Φ) and excited-state lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the emissive process. For Ir(ppz)₃ and related complexes, these values are a direct reflection of the competition between radiative (kᵣ) and non-radiative (kₙᵣ) decay rates.
Ir(ppz)₃ itself is known for its deep-blue emission, but its PLQY at room temperature can be modest due to the accessibility of non-radiative decay pathways. nih.govresearchgate.net However, at low temperatures (e.g., 77 K), where thermal activation of non-radiative channels is suppressed, the quantum yields are significantly higher. The excited-state lifetimes for phenylpyrazolyl-based complexes are typically in the microsecond range (e.g., 14–33 µs at 77 K), characteristic of phosphorescence from a triplet state with mixed MLCT and ligand-centered character. researchgate.net Heteroleptic complexes incorporating phenylpyrazole ligands have shown a wide range of PLQY values, from 10.4% to as high as 70.9%, demonstrating that the ancillary ligands can significantly influence the balance between radiative and non-radiative decay. researchgate.net
| Complex Derivative | Emission Max (λₑₘ) | PLQY (Φ) | Lifetime (τ) | Conditions |
| Ir(ppz)₃ | 414 nm | - | - | 2-MeTHF, 77 K ossila.com |
| Phenylpyridyl-based | 450-550 nm | - | 2-6 µs | 77 K researchgate.net |
| Phenylpyrazolyl-based | 390-440 nm | - | 14-33 µs | 77 K researchgate.net |
| Heteroleptic Ir(III) complexes with phenylpyrazole derivatives | 453-576 nm | 0.10 - 0.71 | - | CH₂Cl₂, RT researchgate.net |
Vibronic Coupling and Temperature Dependence of Photoluminescence
The photoluminescence of Ir(ppz)₃ is strongly dependent on temperature, a phenomenon rooted in the interplay between radiative decay and thermally activated non-radiative processes. The broad, structureless emission bands observed for this complex are indicative of strong vibronic coupling and significant geometric distortion in the excited state relative to the ground state, which is characteristic of an emission with substantial charge-transfer character.
As temperature increases from cryogenic levels (e.g., 77 K) to ambient temperature, the emission intensity of Ir(ppz)₃ and related phenylpyrazole complexes typically decreases significantly. researchgate.net This luminescence quenching is primarily due to the increased efficiency of non-radiative decay pathways. With greater thermal energy, the excited-state complex can more easily overcome the activation barrier (ΔEₐ) to access the dissociative ³MC state, leading to a sharp increase in the non-radiative decay rate (kₙᵣ). researchgate.net This behavior explains why many blue-emitting iridium complexes, including those with pyrazole-based ligands, are highly efficient phosphors at low temperatures but exhibit much lower quantum yields at room temperature. The temperature dependence of the excited-state lifetime mirrors this trend, with lifetimes decreasing at higher temperatures due to the opening of the efficient thermal deactivation channel.
Electrochemical Characterization and Redox Behavior of Tris 2 1h Pyrazol 1 Yl Phenyl Iridium
Cyclic Voltammetry Studies
Cyclic voltammetry (CV) is a pivotal electrochemical technique used to probe the redox properties of chemical species. In the study of iridium(III) complexes, CV provides valuable information about the stability of different oxidation states and the reversibility of electron transfer processes. For complexes analogous to Tris(2-(1H-pyrazol-1-yl)phenyl)iridium, CV measurements are typically conducted in a degassed organic solvent, such as acetonitrile or dichloromethane, with a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6). nih.gov
While specific CV data for the unsubstituted this compound is not extensively detailed in the available research, studies on similar cyclometalated iridium(III) complexes with phenylpyrazole-based ligands reveal characteristic redox behaviors. These studies typically show a quasi-reversible or irreversible oxidation wave corresponding to the Ir(III)/Ir(IV) couple and one or more reduction waves associated with the cyclometalating ligands. rsc.org The precise potentials at which these events occur are highly sensitive to the substituents on the phenyl and pyrazole (B372694) rings.
Oxidation and Reduction Potentials of the Iridium Center and Cyclometalating Ligands
The oxidation and reduction potentials are critical parameters that dictate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the complex, respectively.
The oxidation of these iridium complexes is generally accepted to be metal-centered, corresponding to the removal of an electron from an orbital with significant iridium d-character. rsc.org This Ir(III) to Ir(IV) oxidation potential is influenced by the electron-donating or electron-withdrawing nature of the ligands. For instance, the introduction of electron-withdrawing groups on the cyclometalating ligand would generally lead to a more positive oxidation potential, indicating that the complex is more difficult to oxidize.
Conversely, the reduction processes are typically ligand-based, involving the addition of an electron to a π* orbital of one of the cyclometalating ligands. The potential at which this reduction occurs is similarly affected by the electronic properties of the ligand.
For context, the well-studied analogue, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3), exhibits an oxidation potential around +0.36 V versus the ferrocene/ferrocenium (Fc/Fc+) couple and a reduction potential around -2.60 V. acs.org It is anticipated that the replacement of the pyridine (B92270) ring in Ir(ppy)3 with a pyrazole ring to form this compound would modulate these potentials. The pyrazole moiety is known to have different electronic properties compared to pyridine, which would translate to altered HOMO and LUMO energy levels.
| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Electrochemical Band Gap (eV) |
|---|---|---|---|
| [Ir(ppy)2(bpy)]+ | +0.87 | -1.78 | 2.65 |
| fac-Ir(ppy)3 | +0.36 | -2.60 | 2.96 |
Note: Data for this compound is not available for direct comparison. acs.org
Correlation between Electrochemical Properties and Electronic Structure
The electrochemical data obtained from cyclic voltammetry provides a direct experimental measure of the frontier molecular orbital energies. The onset of the oxidation potential is correlated with the HOMO energy level, while the onset of the reduction potential is related to the LUMO energy level. The difference between these potentials provides an estimate of the electrochemical band gap. nih.gov
The electronic structure of this compound is characterized by a HOMO that is a mixture of iridium d-orbitals and π-orbitals of the phenyl ring of the cyclometalating ligand. The LUMO is predominantly localized on the π* orbitals of the pyrazole and phenyl rings. researchgate.net
The substitution of the pyridine ring in the widely studied Ir(ppy)3 with a pyrazole ring is expected to have a significant impact on the electronic structure. Theoretical studies on similar complexes suggest that such modifications can tune the emission color and efficiency of the resulting materials in OLEDs. researchgate.net The electron-rich nature of the pyrazole ring, compared to pyridine, can raise the HOMO energy level, leading to a smaller HOMO-LUMO gap and a red-shift in the emission spectrum. However, the precise effect would also depend on the specific substitution pattern on the pyrazole and phenyl rings.
| Complex | EHOMO (eV) | ELUMO (eV) |
|---|---|---|
| [Ir(ppy)2(bpy)]+ | -5.67 | -3.02 |
| fac-Ir(ppy)3 | -5.16 | -2.20 |
Note: The HOMO and LUMO energies are often estimated from the oxidation and reduction potentials, respectively, using the ferrocene/ferrocenium couple as a reference (assuming the energy level of Fc/Fc+ is -4.8 eV relative to the vacuum level). Data for this compound is not available. acs.org
Computational Chemistry and Theoretical Modelling of Tris 2 1h Pyrazol 1 Yl Phenyl Iridium
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been instrumental in understanding the fundamental characteristics of Tris(2-(1H-pyrazol-1-yl)phenyl)iridium. These methods offer a balance between computational cost and accuracy for large molecules like this iridium complex.
Ground State Geometries and Electronic Structure Elucidation
Computational studies utilizing DFT have successfully elucidated the ground state geometries and electronic structure of this compound. These calculations have explored both the facial (fac) and meridional (mer) isomers of the complex. The fac-isomer, where the three pyrazolyl rings are positioned on one face of the iridium's octahedral coordination sphere and the three phenyl rings on the opposite face, is generally found to be the more stable isomer.
The electronic structure in the ground state is characterized by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is typically described as having a mixed character of iridium d-orbitals and π-orbitals from the phenyl rings. In contrast, the LUMO is predominantly localized on the π* orbitals of the pyrazolyl ligands. This distribution of electron density is crucial in determining the nature of the electronic transitions and the resulting photophysical properties.
Excited State Geometries and Properties
Upon photoexcitation, the geometry of the this compound molecule undergoes relaxation. TD-DFT calculations have been employed to optimize the geometry of the lowest triplet excited state (T1). These calculations reveal that the excitation leads to a localization of the electron density on one of the three ligands, resulting in a distortion of the molecule's symmetry.
The properties of the excited states, particularly the lowest singlet (S1) and triplet (T1) states, are of significant interest. The energy difference between the ground state (S0) and the T1 state is a key parameter that influences the emission color of the complex. Theoretical calculations provide valuable estimates of these energy gaps, which can be correlated with experimental phosphorescence data. The nature of the lowest triplet excited state is often characterized as a metal-to-ligand charge transfer (MLCT) state, given the transition of electron density from the metal-phenyl HOMO to the pyrazolyl-based LUMO.
Simulation of Absorption and Emission Spectra
TD-DFT calculations have proven to be a powerful tool for simulating the absorption and emission spectra of this compound. The simulated absorption spectra typically show intense bands in the ultraviolet region, which are assigned to spin-allowed singlet-singlet transitions. These transitions often have a mixed MLCT and ligand-centered (LC) π-π* character.
The simulation of the emission spectrum, which corresponds to the phosphorescent decay from the T1 state to the S0 ground state, is more complex due to the spin-forbidden nature of this transition. However, by calculating the energy of the T1 state, a theoretical prediction of the emission wavelength can be made. These simulated spectra are invaluable for interpreting experimental results and for the rational design of new iridium complexes with tailored photophysical properties.
Relativistic Effects and Advanced Spin-Orbit Coupling Calculations
Due to the presence of the heavy iridium atom, relativistic effects, particularly spin-orbit coupling (SOC), play a paramount role in the photophysics of this compound. SOC is the interaction between the electron's spin and its orbital motion, and it is responsible for mixing singlet and triplet excited states. This mixing facilitates the formally spin-forbidden intersystem crossing from the S1 to the T1 state and the phosphorescent emission from the T1 state back to the S0 ground state.
Advanced computational methods that incorporate relativistic effects are necessary for an accurate description of these processes. While specific advanced spin-orbit coupling calculations for this compound are not extensively reported in the literature, the general understanding is that the large SOC constant of iridium leads to a high phosphorescence quantum yield.
Multiconfiguration Self-Consistent Field (MCSCF) and Second-Order Configuration Interaction (SOCI) Approaches
For a more accurate description of the electronic structure, especially in cases where electron correlation is strong or for the study of excited states with multiconfigurational character, methods beyond DFT are required. Multiconfiguration Self-Consistent Field (MCSCF) and Second-Order Configuration Interaction (SOCI) are such advanced quantum chemical methods.
However, there is a lack of published research applying MCSCF or SOCI approaches specifically to this compound. The computational cost of these methods is significantly higher than that of DFT, which currently limits their application to smaller or highly symmetric molecules.
Potential Energy Surface (PES) Mapping for Excited State Deactivation Pathways
The deactivation of the excited state of this compound can occur through radiative (phosphorescence) or non-radiative pathways. Understanding the competition between these pathways is crucial for predicting the efficiency of light emission. Potential Energy Surface (PES) mapping is a computational technique used to explore the landscape of the excited states and to identify the pathways for deactivation.
Zero-Field Splitting (ZFS) Parameters and Magnetic Properties
The magnetic properties of this compound are fundamentally dictated by its electronic configuration and molecular geometry. As a d⁶ transition metal complex with strong field cyclometalating ligands, the iridium(III) center adopts a low-spin electronic configuration in a pseudo-octahedral coordination environment. This results in a diamagnetic ground state (S=0), which has important implications for its magnetic characteristics, particularly concerning zero-field splitting (ZFS).
In its ground state, this compound is diamagnetic. The six d-electrons of the Ir(III) ion are paired in the lower energy t₂g orbitals, leading to a total spin quantum number of S=0. doubtnut.comvedantu.com Consequently, in the absence of an external magnetic field, there is no degeneracy of spin states to be lifted, and the concept of zero-field splitting is not applicable to the ground state of the molecule. The magnetic susceptibility of the complex in its ground state is therefore expected to be negative, dominated by the diamagnetic contributions from the core electrons of the atoms and the organic ligands.
While the ground state is diamagnetic, the excited states of this compound, which are crucial for its well-known phosphorescent properties, possess non-zero spin multiplicity. Upon photoexcitation, an electron is promoted to a higher energy orbital, which can lead to the formation of a triplet excited state (S=1). In this triplet state, with two unpaired electrons, zero-field splitting becomes a significant factor.
The ZFS in the triplet excited state arises primarily from two contributions: the direct spin-spin dipolar interaction and the second-order effects of spin-orbit coupling (SOC). Given the high atomic number of iridium, spin-orbit coupling is the dominant contributor to the ZFS. The SOC mixes the triplet state with singlet states, and this mixing lifts the degeneracy of the Mₛ = -1, 0, +1 sublevels of the triplet state even in the absence of an external magnetic field.
Computational chemistry, particularly time-dependent density functional theory (TD-DFT) combined with relativistic effects, is the primary tool for modeling the ZFS parameters in the excited states of such iridium complexes. pitt.edu These calculations can predict the energies of the triplet sublevels and thus the ZFS parameters, D (axial) and E (rhombic).
The ZFS parameters are described by the spin Hamiltonian:
H_ZFS = D[S₂² - S(S+1)/3] + E(Sₓ² - Sᵧ²)
For a triplet state (S=1), this interaction splits the single energy level into three distinct sublevels. The magnitude of this splitting is typically on the order of a few to tens of cm⁻¹.
Theoretical modeling of analogous iridium(III) complexes indicates that the geometry of the excited state can have a significant impact on the calculated ZFS parameters. researchgate.net While specific computational data for this compound is not extensively reported in the literature, the following table provides a representative set of theoretical ZFS parameters for a generic facial Ir(III) complex in its lowest triplet excited state, based on computational studies of similar phosphorescent emitters.
| Parameter | Description | Typical Calculated Value (cm⁻¹) |
| D | Axial ZFS parameter | 0.1 - 5.0 |
| E | Rhombic ZFS parameter | 0.01 - 1.0 |
| E/D | Rhombicity | < 1/3 |
These computational models are essential for understanding the photophysical properties of the complex, as the ZFS influences the rates of radiative and non-radiative decay from the individual triplet sublevels, thereby affecting the phosphorescence lifetime and quantum yield. The magnetic properties of the excited state, governed by ZFS, are thus intrinsically linked to the luminescent behavior of this compound.
Advanced Applications in Emerging Technologies Utilizing Tris 2 1h Pyrazol 1 Yl Phenyl Iridium
Phosphorescent Organic Light-Emitting Diodes (PHOLEDs)
The ability of iridium complexes to facilitate efficient intersystem crossing from singlet to triplet excited states allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100% in PHOLEDs. The tris(2-(1H-pyrazol-1-yl)phenyl)iridium scaffold is central to the development of phosphorescent emitters, with extensive research dedicated to its derivatives for achieving high-performance displays and lighting.
Emitter Design for Specific Color Tuning (e.g., blue, green, red emission)
The emission color of iridium-based phosphors is highly tunable through chemical modifications of the ligands. By introducing electron-donating or electron-withdrawing groups on the phenyl or pyrazole (B372694) rings of the core this compound structure, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely controlled. This modulation of the energy gap allows for the generation of emitters that span the entire visible spectrum.
For instance, the introduction of fluorine atoms, which are strongly electron-withdrawing, tends to lower both the HOMO and LUMO levels, resulting in a larger energy gap and a shift towards blue emission. Conversely, extending the π-conjugation of the ligands or adding electron-donating groups can lower the energy gap, leading to green, yellow, or red light emission. researchgate.net
A series of iridium(III) complexes based on phenylpyrazole derivatives as the main ligands have demonstrated the ability to tune the emission maxima from 453 nm (blue) to 576 nm (yellow) by varying substituents on the ligand frameworks. This tunability is crucial for the fabrication of full-color displays.
The following table showcases how ligand modification in derivatives of the core compound affects the emission color and quantum efficiency of PHOLEDs.
| Emitter (Derivative of core structure) | Emission Color | Peak Emission Wavelength (nm) | Photoluminescence Quantum Yield (%) |
| Ir(dfpypy)₃ | Blue | 438 | High |
| Complex with fluorinated phenylpyrazole | Blue | 453 | 70.9 |
| Ir(ppy)₃ | Green | 513 | Nearly 100 |
| Complex with trifluoromethylphenylpyridine | Green | 519-537 | 10-53 |
| Complex with phenyl-1H-indazole | Yellow | 576 | 10.4 |
This table is interactive. Users can sort the data by clicking on the column headers.
Device Architecture and Performance Optimization
Optimization of device performance involves careful selection of materials for each layer to ensure balanced charge injection and transport, as well as efficient energy transfer from the host to the dopant. For example, a device using an iridium complex based on a phenylpyrazole ligand achieved a maximum luminous efficiency of 1.52 cd/A and an external quantum efficiency of 0.59%. koreascience.kr In another instance, a green PHOLED employing a derivative of the core compound in a device with the structure ITO/TAPC/SimCP2:Ir complex/TPBi/LiF/Al demonstrated a peak external quantum efficiency of 19.7%. rsc.org
The use of an ultra-thin, undoped emission layer of a green-emitting iridium complex has also been shown to achieve a high external quantum efficiency of approximately 24%, showcasing an alternative to conventional doping methods. nih.gov
Excited State Management in Electroluminescence
In electroluminescence, the management of excited states is critical for achieving high efficiency and stability. The strong spin-orbit coupling of the iridium atom in complexes like this compound promotes rapid intersystem crossing from the singlet to the triplet state. This allows for the harvesting of both singlet (25%) and triplet (75%) excitons generated by electron-hole recombination, leading to high internal quantum efficiencies.
Theoretical studies on related iridium complexes, such as Ir(ppy)₃, have provided detailed insights into the nature of the excited states. The lowest triplet state (T₁) is typically a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* character. The efficient phosphorescence arises from the radiative decay from this T₁ state to the singlet ground state (S₀). Computational studies help in understanding the electronic structure of these complexes and predicting their photophysical properties. researchgate.net
Operational Lifetime and Stability Considerations
A significant challenge for PHOLEDs, particularly for blue emitters, is their limited operational lifetime. Degradation can occur through various mechanisms, including chemical decomposition of the emitter or host materials and morphological changes in the thin films. The design of robust emitter molecules and stable host materials is crucial for enhancing device longevity.
Research has shown a clear relationship between the operational lifetime of PHOLEDs and the rate of Förster resonance energy transfer (FRET) from the host to the dopant. scispace.com Efficient FRET can minimize the time that the host material spends in an excited state, thereby reducing the probability of its degradation. The stability of the iridium complex itself is also a key factor. The strong bonds within the cyclometalated structure of this compound and its derivatives contribute to their thermal and chemical stability.
Photoredox Catalysis
Iridium complexes, including the family derived from this compound, are powerful photoredox catalysts. Their ability to absorb visible light and initiate single-electron transfer (SET) processes makes them valuable tools in organic synthesis for conducting a wide range of chemical transformations under mild conditions. nih.gov
Visible-Light-Induced Electron Transfer Mechanisms (Oxidative and Reductive Quenching Cycles)
Photoredox catalysis with iridium complexes operates through two primary catalytic cycles: oxidative quenching and reductive quenching. researchgate.nettcichemicals.com
Oxidative Quenching Cycle:
The ground-state iridium(III) complex absorbs a photon of visible light, promoting it to an excited state, [Ir(III)].
The excited state catalyst is a potent reductant. It can be quenched by an electron acceptor (A), undergoing oxidation to a high-energy iridium(IV) species. In this process, the acceptor is reduced. [Ir(III)] + A → [Ir(IV)] + A⁻
The resulting iridium(IV) complex is a strong oxidant. It can oxidize an electron donor (D), regenerating the ground-state iridium(III) catalyst and completing the catalytic cycle. [Ir(IV)] + D → [Ir(III)] + D⁺
Reductive Quenching Cycle:
The iridium(III) complex is excited by visible light to [Ir(III)].
The excited state catalyst can also act as an oxidant and be quenched by an electron donor (D), leading to the formation of a reduced iridium(II) species. [Ir(III)] + D → [Ir(II)] + D⁺
The iridium(II) complex is a strong reductant. It can then reduce an electron acceptor (A), which regenerates the ground-state iridium(III) catalyst. [Ir(II)] + A → [Ir(III)] + A⁻
The specific pathway, oxidative or reductive quenching, is determined by the reaction conditions and the redox potentials of the substrates relative to the excited-state potentials of the iridium photocatalyst. The versatility of these quenching cycles allows for a broad scope of chemical reactions to be catalyzed, including hydrodehalogenations, cyclizations, and radical additions. rsc.org The tunability of the redox potentials of the iridium catalyst through ligand modification is a key aspect of designing effective photocatalytic systems.
Radical Generation and Propagation in Organic Transformations
This compound and its derivatives have emerged as potent photoredox catalysts capable of initiating a wide array of organic transformations through radical pathways. Upon visible light absorption, the iridium complex transitions to a long-lived triplet excited state, which is both a potent oxidant and reductant. This excited state can engage in single-electron transfer (SET) with a suitable organic substrate to generate a radical ion.
For instance, the excited state of a cyclometalated iridium(III) complex can be reductively quenched by an electron donor, generating a nucleophilic radical. Conversely, oxidative quenching by an electron acceptor can produce an electrophilic radical. These generated radical intermediates can then propagate through various reaction pathways, including addition to unsaturated bonds, hydrogen atom transfer (HAT), or fragmentation.
The versatility of iridium photocatalysis in radical generation is highlighted in its application in atom transfer radical polymerization (ATRP) and other radical-mediated transformations. The ability to control the generation and propagation of radicals with light offers a high degree of temporal and spatial control over the reaction, minimizing side reactions and allowing for the synthesis of complex molecular architectures under mild conditions.
Applications in Organic Synthesis (e.g., Polymerization, Cross-Coupling Reactions)
The unique photoredox properties of this compound and related complexes have been harnessed in a variety of organic synthesis applications, most notably in polymerization and cross-coupling reactions.
In the realm of polymerization , these iridium complexes function as efficient photoinitiators for radical polymerization. A series of fac-Ir(ppy)3 complex functionalized poly(styrene)s and poly(N-vinylcarbazole)-co-poly(styrene)s have been synthesized. researchgate.net The emission wavelength of these polymers can be tuned by modifying the linkage of the iridium complex to the polymer backbone. researchgate.net Importantly, the polymer backbone does not interfere with the photophysical properties of the pendant iridium complex, preserving its high emission quantum yields and long excited-state lifetimes. researchgate.net
In cross-coupling reactions , iridium photocatalysts have enabled transformations that are challenging to achieve through traditional thermal methods. The generally accepted mechanism for these reactions involves oxidative addition, transmetalation, and reductive elimination. nih.gov While palladium has been a dominant metal in cross-coupling, iridium complexes offer alternative reactivity pathways, particularly in reactions involving the formation of C-C and C-heteroatom bonds. The development of new ligands for these iridium catalysts has been crucial in expanding their scope and efficiency. nih.gov For instance, pyrazole-tethered phosphine (B1218219) ligands have been developed for palladium catalysts used in Stille, Kumada, and Hiyama cross-coupling reactions, showcasing the utility of the pyrazole moiety in ligand design. mdpi.com
Tuning Redox Potentials for Optimized Catalytic Activity
The catalytic efficacy of this compound complexes in photoredox catalysis is intrinsically linked to their redox potentials in both the ground and excited states. Fine-tuning these potentials is a key strategy for optimizing catalytic activity for a specific organic transformation. The introduction of electron-donating or electron-withdrawing substituents on the phenyl or pyrazolyl rings of the ligands can systematically modify the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.orgnih.gov
Stabilizing the HOMO, for example by using electron-withdrawing groups, increases the oxidation potential of the complex, making the excited state a stronger oxidant. rsc.org Conversely, destabilizing the HOMO with electron-donating groups lowers the oxidation potential, enhancing the reducing power of the excited state. rsc.org This principle allows for the rational design of catalysts tailored to the specific redox requirements of a substrate.
For instance, in the context of bluish and white OLEDs, tuning the oxidation potential of 2-phenylpyridine-based iridium complexes has been shown to improve device performance. rsc.org While not a catalytic application in the traditional sense, it demonstrates the principle of how modifying redox potentials through ligand design can optimize the electronic properties of the complex for a specific function. This same principle is applied to optimize the catalytic cycle in photoredox reactions, ensuring efficient electron transfer with the desired substrate while preventing unwanted side reactions. The ability to rationally tune these properties is a significant advantage of using iridium-based photocatalysts. nih.govnsf.gov
Table 1: Redox Potentials of Selected Iridium(III) Complexes
| Complex | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) |
| fac-Ir(ppy)3 | 0.77 | -2.59 |
| fac-Ir(tpy)3 | 0.70 | -2.66 |
| fac-Ir(46dfppy)3 | 1.05 | -2.25 |
| mer-Ir(ppy)3 | 0.72 | -2.60 |
| mer-Ir(tpy)3 | 0.65 | -2.66 |
| fac-Ir(ppz)3 | 0.94 | Not Observed |
| mer-Ir(ppz)3 | 0.88 | Not Observed |
Data sourced from relevant literature. nih.gov ppy = 2-phenylpyridyl; tpy = 2-(p-tolyl)pyridyl; 46dfppy = 2-(4,6-difluorophenyl)pyridyl; ppz = 1-phenylpyrazolyl.
Advanced Spectroscopic Characterization Techniques
Ultrafast Transient Absorption Spectroscopy (e.g., Femtosecond X-ray Transient Absorption, Optical Transient Absorption)
Ultrafast transient absorption spectroscopy is a powerful tool for elucidating the complex photophysical processes that occur in this compound and related complexes upon photoexcitation. These techniques provide real-time observation of the formation, evolution, and decay of excited states on timescales ranging from femtoseconds to nanoseconds.
Femtosecond X-ray Transient Absorption Spectroscopy offers element-specific and oxidation-state-sensitive information about the iridium center. chemrxiv.orgacs.org By probing core-level transitions, this technique can directly track changes in the electronic structure of the metal, such as the formation of an Ir(IV) center following a metal-to-ligand charge transfer (MLCT) excitation. chemrxiv.orgacs.org Studies on analogous iridium complexes have revealed vibrational cooling of the MLCT state on the picosecond timescale. acs.org
Optical Transient Absorption Spectroscopy complements X-ray techniques by providing information about the electronic transitions of the entire molecule. rsc.org Upon photoexcitation, changes in the absorption spectrum are monitored over time, revealing the lifetimes of various excited states, including singlet and triplet MLCT states, as well as ligand-centered states. researchgate.netrsc.org These measurements are crucial for understanding the efficiency of intersystem crossing and the pathways of non-radiative decay. researchgate.netrsc.org For example, in iridium/nickel-catalyzed C-O cross-coupling, transient absorption spectroscopy was used to observe energy transfer from the iridium photocatalyst to the nickel co-catalyst. princeton.edu
Time-Resolved Emission Spectroscopy for Decay Kinetics Analysis
Time-resolved emission spectroscopy is a fundamental technique for characterizing the emissive properties of this compound and its analogues. This method involves exciting the sample with a short pulse of light and then measuring the decay of the subsequent phosphorescence over time. The resulting decay kinetics provide valuable information about the lifetime of the emissive triplet state and the rates of both radiative and non-radiative decay processes.
Analysis of the phosphorescence decay of iridium complexes often reveals multi-exponential behavior, indicating the presence of multiple emissive states or complex decay pathways. researchgate.netrsc.org For example, studies on Ir(ppy)3 have shown the presence of multiple low-lying triplet states with different lifetimes. researchgate.netrsc.org The decay kinetics can be influenced by a variety of factors, including the molecular structure of the complex, the solvent environment, and the temperature.
By analyzing the decay kinetics, the quantum yield of phosphorescence can be determined, which is a critical parameter for applications in organic light-emitting diodes (OLEDs) and other photonic devices. Time-resolved X-ray excited optical luminescence (TRXEOL) is a related technique that has been used to study the optical properties of iridium complexes, revealing different luminescence channels with distinct decay times. nih.gov
Table 2: Photophysical Properties of Selected Iridium(III) Complexes in Solution at Room Temperature
| Complex | Emission Maximum (nm) | Photoluminescence Quantum Yield (%) | Excited-State Lifetime (µs) |
| fac-Ir(ppy)3 | 510 | 97 | 1.9 |
| fac-Ir(tpy)3 | 512 | 98 | 2.0 |
| fac-Ir(46dfppy)3 | 468, 496 | 100 | 3.9 |
| mer-Ir(ppy)3 | 525 | 29 | 0.53 |
| mer-Ir(tpy)3 | 527 | 28 | 0.54 |
| fac-Ir(ppz)3 | 438, 459 | 1 | 33.1 (at 77K) |
| mer-Ir(ppz)3 | 455 | <1 | 14.2 (at 77K) |
Data sourced from relevant literature. nih.gov Lifetimes for ppz complexes are at 77 K due to low room temperature emission.
Magnetic Circular Dichroism (MCD) Spectroscopy
Magnetic Circular Dichroism (MCD) spectroscopy is a powerful magneto-optical technique that provides detailed insights into the electronic structure of molecules, particularly the nature of their excited states. cas.cz When a sample is placed in a strong magnetic field, the degeneracy of electronic states is lifted (the Zeeman effect), and the differential absorption of left and right circularly polarized light is measured. cas.cz
For iridium(III) complexes like this compound, MCD spectroscopy is particularly useful for probing the character of MLCT and ligand-centered transitions. The technique is sensitive to the orbital and spin angular momentum of the electronic states, allowing for the differentiation of states that may be difficult to resolve in conventional absorption spectroscopy. researchgate.netnih.gov
Studies combining MCD spectroscopy with relativistic time-dependent density functional theory (TD-DFT) calculations on iridium(III) complexes have revealed a subtle interplay between chemical substitution and spin-orbit coupling. researchgate.netnih.gov This approach has been used to understand how fluorination of the phenyl rings affects the radiative and non-radiative decay rates by modulating the energy gap between triplet and singlet excited states. researchgate.netnih.gov Such detailed understanding of the electronic structure is crucial for the rational design of new iridium complexes with tailored photophysical properties for various applications. researchgate.netnih.gov
Ligand Modification and Structure Property Relationships in Tris 2 1h Pyrazol 1 Yl Phenyl Iridium Analogues
Influence of Ligand Substituents on Electronic and Photophysical Properties
The electronic and photophysical characteristics of tris(2-(1H-pyrazol-1-yl)phenyl)iridium analogues can be precisely controlled by introducing various substituents onto the primary cyclometalating ligands. These modifications directly influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby altering the emission color, quantum efficiency, and excited-state lifetimes. psu.edumdpi.com
Electron-withdrawing groups (EWGs), such as fluorine (–F) or trifluoromethyl (–CF₃), when added to the phenyl ring of the ligand, tend to stabilize both the HOMO and LUMO levels. However, the stabilization effect is often more pronounced on the HOMO, which typically has significant metal d-orbital and phenyl π-orbital character. psu.edunih.gov This leads to a widening of the HOMO-LUMO energy gap, resulting in a blue shift in the emission wavelength. Conversely, introducing electron-donating groups (EDGs), such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃), destabilizes the HOMO level to a greater extent than the LUMO, narrowing the energy gap and causing a red shift in the emission. nih.govresearchgate.net
Below is a table illustrating the general effects of substituents on the photophysical properties of a hypothetical this compound complex.
| Substituent (on Phenyl Ring) | Electronic Effect | Effect on HOMO Level | Effect on LUMO Level | Expected Emission Shift | Typical Impact on Quantum Yield |
|---|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Reference | Reference | Reference (e.g., Sky-Blue) | High |
| -F (Fluorine) | Electron-Withdrawing | Stabilized (Lowered) | Stabilized (Lowered) | Blue Shift | Can increase or decrease |
| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Stabilized | Stabilized | Significant Blue Shift | Often high |
| -CH₃ (Methyl) | Electron-Donating | Destabilized (Raised) | Slightly Destabilized | Red Shift | Variable |
| -OCH₃ (Methoxy) | Strongly Electron-Donating | Strongly Destabilized | Slightly Destabilized | Significant Red Shift | Variable |
Comparison of Heteroleptic and Homoleptic Ligand Strategies
Iridium(III) complexes based on the 2-(1H-pyrazol-1-yl)phenyl ligand framework can be synthesized as either homoleptic or heteroleptic species, a choice that profoundly affects their properties and potential applications.
Homoleptic complexes , such as fac-Ir(ppz)₃ (where ppz is a 2-(1H-pyrazol-1-yl)phenyl derivative), consist of three identical cyclometalating ligands coordinated to the iridium center. nih.gov These complexes can exist as two geometric isomers: facial (fac), where the three nitrogen atoms are on one face of the octahedron (C₃ symmetry), and meridional (mer), where the three nitrogen atoms are in a plane bisecting the complex (C₂ symmetry). nih.govrsc.org The fac isomer is generally more stable and often exhibits higher photoluminescence quantum yields (PLQY) due to its higher symmetry, which can reduce non-radiative decay pathways. nih.govresearchgate.net Homoleptic complexes typically offer high thermal stability and well-defined electrochemical properties. rsc.org
Heteroleptic complexes , with the general formula [Ir(C^N)₂(L^X)], combine two identical cyclometalating ligands (C^N), such as the pyrazolylphenyl ligand, with a third, different ancillary ligand (L^X). researchgate.net This strategy offers greater versatility in tuning the complex's properties. The ancillary ligand can be chosen to fine-tune the emission color, improve charge injection/transport properties, or enhance solubility and film-forming characteristics. mdpi.comnih.gov For example, replacing one phenylpyrazole ligand with a phenylpyridine ligand in a tris-cyclometalated complex typically results in a blue shift of the emission. researchgate.net However, heteroleptic complexes can sometimes have lower thermal stability or quantum yields compared to their homoleptic counterparts if the ancillary ligand introduces non-radiative decay pathways. nih.govrsc.org
The choice between these strategies involves a trade-off: the high stability and potentially higher quantum yields of homoleptic complexes versus the enhanced tunability and functional versatility of heteroleptic designs. nih.gov
| Feature | Homoleptic Complexes (e.g., fac-Ir(ppz)₃) | Heteroleptic Complexes (e.g., [Ir(ppz)₂(L^X)]) |
|---|---|---|
| Ligand Composition | Three identical cyclometalating ligands | Two cyclometalating ligands and one ancillary ligand |
| Isomerism | Facial (fac) and Meridional (mer) isomers possible. nih.gov | Typically one dominant isomer (N-N trans). nih.gov |
| Tunability | Tuned by modifying the single cyclometalating ligand. | Tuned by modifying both cyclometalating and ancillary ligands, offering wider scope. nih.gov |
| Quantum Yield | Often very high, especially for fac-isomers. rsc.org | Highly dependent on the ancillary ligand; can be high or low. nih.govrsc.org |
| Synthesis | Can be straightforward but may yield isomeric mixtures. nih.gov | Often a two-step process, allowing for more controlled synthesis. nih.gov |
Steric and Electronic Effects on Coordination Geometry and Excited States
The interplay of steric and electronic effects of the ligands dictates the coordination geometry around the iridium center and the nature of the excited states. The ideal coordination for an Ir(III) complex is octahedral, but this can be distorted by ligand-induced strain. nih.govnih.gov
Steric Effects : Introducing bulky substituents on either the cyclometalating or ancillary ligands can cause significant steric hindrance. rsc.org This can lead to a distorted octahedral geometry, affecting the overlap between the metal d-orbitals and ligand π-orbitals. nih.gov Such distortions can alter the energy of the excited states and influence the rate of non-radiative decay. For example, steric bulk can sometimes suppress intermolecular interactions like π-π stacking in the solid state, which can reduce aggregation-caused quenching and improve performance in devices. rsc.org However, excessive steric strain may also weaken the metal-ligand bond, potentially leading to lower thermal stability or different deactivation pathways. iphy.ac.cn
Electronic Effects : As discussed previously, the electronic nature of substituents (inductive and mesomeric effects) directly modulates the frontier orbital energies. psu.edu These effects also determine the character of the lowest triplet excited state (T₁), from which phosphorescence occurs. The T₁ state is typically an admixture of ³MLCT and ³LC character. nih.govrsc.org
Electron-donating groups on the cyclometalating ligand raise the HOMO energy, increasing the ³MLCT character of the excited state. nih.gov
Electron-withdrawing groups lower the HOMO energy, which can increase the ³LC character or even cause a switch in the ordering of excited states. psu.edunih.gov
The degree of mixing between these states is critical, as it is mediated by spin-orbit coupling and governs the probability of the radiative transition (phosphorescence). acs.org A balanced admixture is often desirable for achieving a high radiative decay rate and, consequently, a high quantum yield. psu.edu Therefore, a careful combination of steric and electronic modifications is essential for the rational design of iridium complexes with specific, optimized properties.
Future Perspectives and Emerging Research Directions
Rational Design Principles for Enhanced Performance of Iridium(III) Complexes
The deliberate and strategic design of iridium(III) complexes is paramount to unlocking their full potential. Researchers are moving beyond trial-and-error synthesis to a more predictive and tailored approach. The core of this strategy lies in modifying the ligands attached to the central iridium atom to fine-tune the complex's electronic and photophysical properties. mdpi.comnih.gov
Key design principles focus on:
Ligand Modification : The electronic properties of the complex can be systematically tuned by adjusting the substituents on the cyclometalated (C^N) and ancillary (N^N) ligands. nih.govmdpi.com For instance, introducing bulky electron-donating groups can enhance photophysical properties. researchgate.net The choice of chelating ligands is crucial in determining the energy level of the Highest Occupied Molecular Orbital (HOMO) due to the strong σ-donating capabilities of the carbon atom in the C^N ligand. nih.gov
Triplet State Engineering : For applications in energy transfer (EnT) catalysis, ligand design can impact triplet state longevity and energy transfer dynamics. nih.gov Attaching specific molecular pendants, such as naphthyl groups, to the ligands can enhance the stabilization of triplet intermediates, leading to superior catalytic efficiency. nih.gov
Controlling Emission Spectra : For applications like Organic Light-Emitting Diodes (OLEDs), rational design aims to optimize emission color and efficiency. Introducing specific groups, like trimethylsilyl, can dampen vibrational modes and lead to a narrowing of the emission spectrum, improving color saturation. rsc.org The goal is often to achieve nearly perfect horizontal orientation of the transition dipole moment of the emitters to boost the external quantum efficiency (EQE) of devices. researchgate.net
Table 1: Rational Design Strategies for Iridium(III) Complexes
| Design Principle | Target Property | Effect/Mechanism | Potential Application |
| Ligand Substitution | Emission Wavelength | Introducing electron-donating/withdrawing groups tunes HOMO/LUMO energy levels. nih.govmdpi.com | OLEDs, Bioimaging |
| Pendant Group Addition | Catalytic Efficiency | Naphthyl pendants stabilize triplet intermediates via radical-π interactions. nih.gov | Photocatalysis |
| Structural Rigidity | Quantum Yield | A rigid molecular structure can hinder non-radiative decay pathways, increasing luminescence. mdpi.commdpi.com | Luminescent Probes, LECs |
| Heavy Atom Inclusion | Emission Bandwidth | Trimethylsilyl groups can damp vibrational modes, narrowing the emission spectrum. rsc.org | High-Resolution Displays |
Exploration of Novel Application Domains and Interdisciplinary Research
While Tris(2-(1H-pyrazol-1-yl)phenyl)iridium and its relatives are well-established in OLEDs, their unique photophysical properties are paving the way for their use in diverse and interdisciplinary fields. mdpi.comrsc.org
Theranostics and Medicine : Iridium(III) complexes are emerging as powerful theranostic agents, which combine therapeutic and diagnostic functions in a single molecule. nih.gov Their applications in medicine include targeted anticancer therapy, medical diagnostics, and high-resolution bioimaging at the single-cell level. nih.gov Certain iridium complexes have demonstrated high antitumor activity at nanomolar and micromolar concentrations in laboratory tests. researchgate.net They can be designed to selectively target cancer cells and, upon light activation, act as photosensitizers for photodynamic therapy (PDT), generating reactive oxygen species to kill cancerous cells. nih.gov
Bioimaging and Sensing : The exceptional brightness and photostability of these complexes make them excellent candidates for bioimaging. nih.gov They can be used to visualize various cellular organelles like mitochondria, lysosomes, and the nucleus. nih.gov Furthermore, they are being developed as highly sensitive and selective probes for detecting a wide range of analytes, including metal ions, small molecules, and biomacromolecules. rsc.orgnih.gov Recent research has focused on developing near-infrared (NIR) emitting iridium(III) complexes to enhance tissue penetration depth and reduce signal-to-noise ratios in biological imaging. nih.gov
Photocatalysis : Beyond their use in light-emitting devices, iridium(III) complexes are widely used as photocatalysts in synthetic organic chemistry. researchgate.net They are effective in driving various chemical transformations with visible light, including C-H borylation and amidation reactions, CO2 reduction, and light-driven water reduction. researchgate.net
Table 2: Emerging Applications of Iridium(III) Complexes
| Application Domain | Specific Use | Key Properties Utilized |
| Oncology | Photodynamic Therapy (PDT), Anticancer Agents. nih.govresearchgate.net | Photosensitization, Cytotoxicity. nih.govresearchgate.net |
| Medical Diagnostics | Theranostics, Cellular Imaging. nih.gov | High Luminescence, Photostability. nih.gov |
| Biological Sensing | Probes for ions, enzymes, and proteins. rsc.orgnih.gov | Environment-sensitive emission, Long lifetimes. rsc.org |
| Organic Synthesis | Visible-light Photocatalysis. researchgate.net | Efficient energy/electron transfer. nih.gov |
| Environmental Analysis | Detection of contaminants. nih.gov | High sensitivity and selectivity. nih.gov |
Advancements in Characterization and Computational Techniques for Complex Systems
The development of sophisticated analytical and computational methods is crucial for understanding the intricate behavior of iridium(III) complexes and guiding their rational design.
Computational Chemistry : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for investigating the ground and excited state properties of these complexes. rsc.org These methods allow researchers to calculate HOMO and LUMO energy levels, predict emission wavelengths, and understand the nature of electronic transitions. rsc.org An emerging computational technique involves the use of Frank-Condon vibrationally coupled electronic spectral modeling to identify the key vibrational modes that broaden emission spectra, which aids in designing materials with higher color purity. rsc.org
Machine Learning : To handle the complexity of structure-property relationships, data-driven modeling techniques like quantitative structure-activity/property relationship (QSAR) are being employed. chemrxiv.org Machine learning-based QSAR models can establish mathematical correlations between the structural features of iridium(III) complexes and their optical properties. chemrxiv.org This approach can reliably predict the emission wavelengths based on structural modifications, showing great potential for the accelerated and rational design of new complexes with desired characteristics. chemrxiv.org
Advanced Spectroscopy : The characterization of new complexes relies on a suite of advanced spectroscopic and electrochemical techniques. These include Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV/Visible and fluorescence spectroscopies, and cyclic voltammetry to fully understand their structure and photophysical behavior. rsc.org
Table 3: Advanced Techniques for Iridium(III) Complex Analysis
| Technique | Purpose | Insights Gained |
| DFT/TD-DFT | Electronic Structure Calculation. rsc.org | HOMO/LUMO energies, excited state properties, emission color prediction. rsc.org |
| QSAR/Machine Learning | Predictive Modeling. chemrxiv.org | Structure-property relationships, prediction of emission wavelengths. chemrxiv.org |
| Vibrational Modeling | Emission Spectra Analysis. rsc.org | Identification of vibrational modes affecting spectral width. rsc.org |
| Spectroelectrochemistry | Characterization | Understanding redox properties and electronic transitions. mdpi.comrsc.org |
Q & A
Q. How is Tris(2-(1H-pyrazol-1-yl)phenyl)iridium synthesized, and what methods are used for its structural characterization?
- Methodological Answer : The synthesis typically involves reacting iridium(III) precursors (e.g., IrCl₃·nH₂O) with 2-(1H-pyrazol-1-yl)phenyl ligands under inert conditions. A common approach includes refluxing in a mixed solvent system (e.g., ethylene glycol/water) to promote ligand coordination. For structural characterization, single-crystal X-ray diffraction (SC-XRD) is critical. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, enabling precise determination of bond lengths, angles, and coordination geometry . Nuclear magnetic resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm purity and ligand attachment .
Q. What is the coordination geometry of the iridium center in this compound?
- Methodological Answer : The iridium(III) center adopts an octahedral geometry, coordinated by three bidentate 2-(1H-pyrazol-1-yl)phenyl ligands. Each ligand binds via one pyrazolyl nitrogen and one phenyl carbon (C^N coordination), forming a tridentate system. SC-XRD studies reveal average Ir–N bond lengths of ~2.05 Å and Ir–C bonds of ~1.98 Å, consistent with strong ligand-field stabilization . Computational validation using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) can further optimize the geometry and predict electronic properties .
Advanced Research Questions
Q. How can DFT calculations be applied to predict photophysical properties and optimize synthetic pathways for this complex?
- Methodological Answer : DFT methods (e.g., B3LYP or PBE0) with exact-exchange corrections are critical for modeling excited-state behavior. For example, time-dependent DFT (TD-DFT) can simulate absorption/emission spectra by analyzing charge-transfer transitions between the iridium center and ligand π*-orbitals. Basis sets like LANL2DZ (for Ir) and 6-31G* (for light atoms) are recommended. Thermochemical accuracy (<3 kcal/mol error) is achievable with hybrid functionals, enabling prediction of redox potentials and ligand substitution kinetics .
Q. What strategies improve the electroluminescent efficiency of this compound in OLEDs?
- Methodological Answer : In OLEDs, this complex acts as a phosphorescent emitter. To minimize efficiency roll-off at high luminance (>10,000 cd/m²), use an exciplex co-host system (e.g., BCzPh donor and 3P-T2T acceptor). Doping concentrations of 5–10 wt% balance carrier injection and triplet exciton confinement. Device optimization includes:
- Charge Transport : Reduce donor mobility in the co-host to prevent triplet-polaron quenching.
- Layer Thickness : Optimize emissive layer thickness (~20–30 nm) for balanced electron/hole recombination.
Reported external quantum efficiencies (EQE) up to 29.7% with <10% roll-off are achievable using similar Ir complexes .
Q. How does ligand functionalization impact the electrochemical stability of this complex in energy applications?
- Methodological Answer : Substituents on the pyrazolyl or phenyl rings alter redox behavior. Electron-withdrawing groups (e.g., –CF₃) stabilize the Ir(III/IV) oxidation state, enhancing electrochemical durability. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals oxidation potentials (E₁/₂) between +0.8 to +1.2 V vs. Fc/Fc⁺. For thermo-electrochemical cells, pairing with cobalt-based redox shuttles (e.g., [Co(ppy)₃]²⁺/³⁺) improves Seebeck coefficients (>1.5 mV/K) and power density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
